2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 902911-19-7
Cat. No.: VC6192181
Molecular Formula: C26H26N4O2S
Molecular Weight: 458.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902911-19-7 |
|---|---|
| Molecular Formula | C26H26N4O2S |
| Molecular Weight | 458.58 |
| IUPAC Name | 2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H26N4O2S/c1-16-7-9-20(10-8-16)14-30-25(32)21-6-5-11-27-24(21)29-26(30)33-15-22(31)28-23-18(3)12-17(2)13-19(23)4/h5-13H,14-15H2,1-4H3,(H,28,31) |
| Standard InChI Key | QXNTXAPCNVVPMW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide, reflects its multicomponent design:
-
Pyrido[2,3-d]pyrimidin-4-one core: A bicyclic system fused at the 2,3- and 6,5-positions, providing planar rigidity for target binding .
-
3-[(4-Methylphenyl)methyl] substituent: A benzyl group para-substituted with a methyl moiety, enhancing lipophilicity.
-
Sulfanylacetamide linker: A thioether bridge connecting the core to a 2,4,6-trimethylphenyl group, modulating electronic and steric properties.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₆N₄O₂S |
| Molecular Weight | 458.58 g/mol |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |
| InChIKey | QXNTXAPCNVVPMW-UHFFFAOYSA-N |
| Solubility | Not publicly reported |
The planar pyrido[2,3-d]pyrimidine core facilitates π-π stacking with aromatic residues in enzymatic binding pockets, while the sulfanylacetamide linker introduces conformational flexibility .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically proceeding through:
-
Knoevenagel Condensation: Formation of the pyrimidine ring via reaction between 2-thiobarbituric acid and an aldehyde under acidic conditions .
-
Nucleophilic Substitution: Introduction of the 3-[(4-methylphenyl)methyl] group using a benzyl halide or alcohol derivative.
-
Sulfanylacetamide Coupling: Thiol-alkylation or Mitsunobu reaction to attach the N-(2,4,6-trimethylphenyl)acetamide moiety.
Table 2: Comparative Synthesis Strategies
| Step | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Pyrimidine cyclization | [H-NMP]+[HSO₄]⁻, H₂O, 50°C | 82–90 | |
| Benzylation | K₂CO₃, DMF, 80°C | 75 | |
| Sulfanyl linkage | DIAD, PPh₃, THF, rt | 68 |
Ultrasound-assisted methods using Brønsted acidic ionic liquids (e.g., [H-NMP]+[HSO₄]⁻) improve reaction efficiency, reducing time from 24 hours to <2 hours .
Biological Activities and Mechanism
Enzymatic Inhibition
The pyrido[2,3-d]pyrimidine scaffold demonstrates affinity for kinases and proteases:
-
Anticancer Potential: Analogous compounds inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding, with IC₅₀ values in the nanomolar range.
-
Antimicrobial Activity: Sulfanyl-linked derivatives disrupt bacterial dihydrofolate reductase (DHFR), critical for folate synthesis .
Table 3: Bioactivity of Structural Analogs
| Target | Assay Model | Activity | Citation |
|---|---|---|---|
| CDK2/Cyclin E | Enzyme inhibition | IC₅₀ = 18 nM | |
| S. aureus alpha-toxin | Hemolysis assay | EC₅₀ = 0.8 µg/mL |
Pharmacokinetic Considerations
ADME Profile
-
LogP: 3.8 (moderate lipophilicity)
-
Half-life: ~19–23 hours (extrapolated from similar NOP receptor antagonists) .
Therapeutic Applications
Oncology
The compound’s CDK inhibitory activity suggests potential in:
-
Hormone Receptor-Positive Breast Cancer: Synergy with tamoxifen by overcoming endocrine resistance.
-
Combination Therapies: Cotargeting DHFR and thymidylate synthase in antifolate regimens .
Infectious Diseases
Structural motifs align with antimalarial candidates targeting Plasmodium DHODH, though potency requires optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume